2-(2-phenylethyl)-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-phenylethyl)-1H-benzimidazole derivatives involves efficient and convenient methods. A notable approach is the condensation of phenyl propionic acids with o-phenylenediamine in POCl3, which offers excellent yields, short reaction times, and operational simplicity (Shastri & Jadhav, 2019). Another method employs microwave-assisted synthesis for rapid and efficient production of 2-(alkyloxyaryl)-1H-benzimidazole derivatives, exploring the hypothesis that the stilbene framework can be mimicked with an appropriate 2-(Alkyloxyphenyl)benzimidazole scaffold (Navarrete-Vázquez et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride, a related compound, has been extensively studied through X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. This detailed analysis provides insights into the structure that can be relevant for understanding the properties of 2-(2-phenylethyl)-1H-benzimidazole (Abdel Ghani & Mansour, 2012).
Chemical Reactions and Properties
2-(2-Phenylethyl)-1H-benzimidazole and its derivatives undergo various chemical reactions, leading to the formation of complex structures. The reactivity of such compounds can be illustrated by their participation in the synthesis of benzimidazoles, benzothiazoles, and other heterocycles, demonstrating diverse chemical behaviors (Naresh, Kant, & Narender, 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including 2-(2-phenylethyl)-1H-benzimidazole, are crucial for understanding their stability, solubility, and structural integrity. While specific studies on 2-(2-phenylethyl)-1H-benzimidazole are less common, research on related compounds provides valuable insights. For instance, the molecular structure analysis of 2-chloromethyl-1H-benzimidazole hydrochloride offers data on crystalline structures and intermolecular interactions, which are essential for predicting physical properties (Abdel Ghani & Mansour, 2012).
Scientific Research Applications
Antimicrobial Activity
2-(2-phenylethyl)-1H-benzimidazole derivatives have demonstrated significant antimicrobial properties. Studies have synthesized various derivatives that show promising activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). Another research synthesized 2-phenylethyl-1H-benzimidazole derivatives and evaluated their anti-inflammatory and antimicrobial activities, showing effectiveness against E. coli and B. subtilis (Shastri & Jadhav, 2019).
Antioxidant Properties
The compound 2-methyl benzimidazole, related to 2-(2-phenylethyl)-1H-benzimidazole, has been investigated for its antioxidant activity using the DPPH method. This highlights the potential of benzimidazole derivatives in combating oxidative stress (Saini et al., 2016).
Synthesis and Characterization
Various studies have focused on the facile synthesis and characterization of 2-(2-phenylethyl)-1H-benzimidazole derivatives. Techniques like IR, UV, 1H-NMR, 13C-NMR, and Mass spectral analysis are commonly used for characterization. These compounds are significant due to their extensive use in drug design and catalysis (Ajani et al., 2016).
Anticancer Activity
1H-benzimidazole derivatives, including 2-(2-phenylethyl)-1H-benzimidazole, have shown potential as anticancer agents. For example, a study synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for in vitro anticancer activity, revealing effectiveness on breast cancer cell lines (Salahuddin et al., 2014).
Vascular Relaxant Activity
Some 2-(2-phenylethyl)-1H-benzimidazole derivatives have shown vasorelaxant properties, potentially useful in treating hypertensive diseases. For example, derivatives like 2-(5-nitro-1H-benzimidazol-2-yl)phenol and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole exhibited significant relaxant activity on isolated rat aortic rings, suggesting a potential application in cardiovascular therapeutics (Estrada-Soto et al., 2006).
Antihistaminic Activity
N-(4-piperidinyl)-1H-benzimidazol-2-amines, related to the 2-(2-phenylethyl)-1H-benzimidazole structure, have been synthesized and evaluated for their antihistaminic activity. These compounds showed significant potential after oral administration in animal models, indicating their applicability in allergy treatments (Janssens et al., 1985).
properties
IUPAC Name |
2-(2-phenylethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOBNVUJHKONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302979 | |
Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-1H-benzimidazole | |
CAS RN |
5805-30-1 | |
Record name | 5805-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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